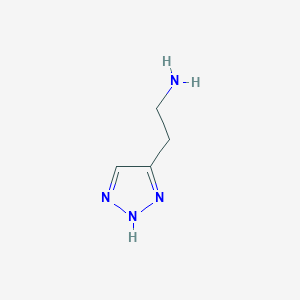

2-(1H-1,2,3-Triazol-5-yl)ethanamine

Descripción general

Descripción

“2-(1H-1,2,3-Triazol-5-yl)ethanamine” is a chemical compound with the molecular formula C4H8N4. Its CAS number is 52845-67-7 . The compound is also known by its English name "2- (1H-1,2,3-Triazol-4-yl)ethanamine" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2, (H,6,7,8) . This indicates that the compound has a triazole ring attached to an ethanamine group.

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 112.13 . The compound has a density of 1.2±0.1 g/cm3 . The boiling point is 292.5±15.0 °C at 760 mmHg . The compound is solid at room temperature .

Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Discovery

Triazole derivatives have been a focal point in drug discovery due to their wide range of biological activities. They are recognized for their role in the development of drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The exploration of triazoles in drug discovery is driven by the need for new, efficient synthesis methods that adhere to principles of green chemistry and sustainability. Additionally, there is a constant demand for novel drugs to address emerging diseases and combat drug-resistant bacteria and viruses, making triazoles a critical area of research (Ferreira et al., 2013).

Synthesis and Application of Triazole Derivatives

The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, has been revolutionized by the discovery of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), known as a click reaction. This method offers high selectivity, efficiency, and environmental friendliness, enabling the development of triazole-containing compounds with potential applications in drug discovery, material science, and beyond. The versatility of triazole chemistry facilitates the exploration of new pathways for creating biologically active compounds (Kaushik et al., 2019).

Triazoles as Corrosion Inhibitors

In addition to pharmaceutical applications, 1,2,3-triazole derivatives have shown promise as corrosion inhibitors for various metals in aggressive media. The preparation of 1,4-disubstituted 1,2,3-triazole derivatives via CuAAC click reactions has led to the development of non-toxic, environmentally friendly compounds effective in protecting metals against corrosion. This application underscores the material science potential of triazoles, offering valuable insights into their role in industrial applications (Hrimla et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds .

Mode of Action

The mode of action of 2-(1H-1,2,3-Triazol-5-yl)ethanamine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to significant changes in the molecular structure of the compound.

Biochemical Pathways

The reaction of this compound with other molecules involves several processes: the formation of carbinolamine by the addition of an amine to the double bond c=o, the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Pharmacokinetics

The compound’s molecular weight of 11213 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Furthermore, the compound’s reactivity with other molecules suggests that it may be influenced by the presence of other chemical species in its environment .

Análisis Bioquímico

Biochemical Properties

2-(1H-1,2,3-Triazol-5-yl)ethanamine is known for its high chemical stability, being usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions . It has the ability to form hydrogen bonding and bipolar interactions, which allows it to interact with various biomolecular targets

Cellular Effects

Related triazole compounds have been shown to interact with cellular processes

Molecular Mechanism

Triazole compounds are known to interact with biomolecules through hydrogen bonding , which could potentially lead to enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-(2H-triazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABPWPFQPIDMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

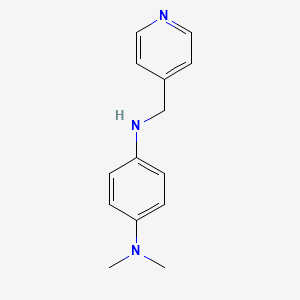

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)

![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)